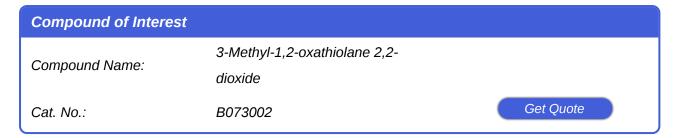


A Comparative Review of Sultones as Electrolyte Additives in Lithium-Ion Batteries

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For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) has propelled the exploration of advanced electrolyte formulations. Among the most promising strategies is the incorporation of functional additives that can engineer a stable electrode-electrolyte interphase. Sultones, a class of cyclic sulfonic acid esters, have emerged as highly effective additives, primarily for their ability to form a robust solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI). This guide provides a comparative review of common sultone additives, summarizing their impact on battery performance with supporting experimental data, detailed methodologies, and mechanistic insights.

Performance Comparison of Sultone Additives

Sultone additives are typically introduced in small quantities (1-3 wt%) into conventional carbonate-based electrolytes. Their primary function is to be preferentially reduced or oxidized at the electrode surfaces, forming a stable passivation layer that prevents the continuous decomposition of the bulk electrolyte. This leads to significant improvements in cycling stability, coulombic efficiency, and safety, particularly in high-voltage and high-temperature applications. The most extensively studied sultones include 1,3-propane sultone (PS), 1,4-butane sultone (BS), and prop-1-ene-1,3-sultone (PES).





Quantitative Data Summary

The following tables summarize the key performance metrics of LIBs with and without various sultone additives, based on reported experimental data.

Table 1: Cycling Stability Enhancement with Sultone Additives



Additive	Concent ration	Cell Configu ration	Cycling Conditi ons	Initial Capacit y	Capacit y Retentio n	No. of Cycles	Referen ce
None	-	LiNi1/3C o1/3Mn1/ 3O2 (NMC111)/Li	3.0-4.6 V	Not Specified	69%	80	[1]
Prop-1- ene-1,3- sultone (PES)	2 wt%	LiNi1/3C o1/3Mn1/ 3O2 (NMC111)/Li	3.0-4.6 V	Not Specified	85.1%	80	[1]
1,4- Butane sultone (BS)	3 vol%	LiNi1/3C o1/3Mn1/ 3O2 (NMC111)/Li	3.0-4.6 V	Not Specified	86.9%	80	[1]
1,3- Propane sultone (PS)	1 wt%	Li-rich- NMC/Li	2.0-5.0 V vs. Li	275 mAh g-1	~89% (245 mAh g-1)	240	[2][3]
1,8- Naphthos ultone (1,8-NS)	0.1 m	NMC811/ AG+SiOx Pouch Cell	Not Specified	~180 mAh g-1	>80%	385	[4]
None	-	NMC811/ AG+SiOx Pouch Cell	Not Specified	~180 mAh g-1	~90% (failed)	195	[4]

Table 2: Coulombic Efficiency (CE) Improvement with Sultone Additives



Additive	Concentrati on	Cell Configurati on	Cycle Number	Coulombic Efficiency	Reference
None	-	NMC811/AG +SiOx Pouch Cell	Ongoing	99.75%	[4]
1,8- Naphthosulto ne (1,8-NS)	0.1 m	NMC811/AG +SiOx Pouch Cell	Ongoing	99.8%	[4]
1,8-NS + LiDFP	0.1 m each	NMC811/AG +SiOx Pouch Cell	Ongoing	99.9%	[4]
1,3-Propane sultone (PS)	1 wt%	Li-rich- NMC/Li	Stable after initial cycles	99 ± 1%	[2][3]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Additive	Cell Configuration	Condition	Charge Transfer Resistance (Rct)	Reference
None	Graphite/LiCoO2	Before storage at 70°C	Lower than with VC	[5]
1,3-Propane sultone (PS)	Graphite/LiCoO2	Before storage at 70°C	Lower than without additive	[5]
Vinylene carbonate (VC)	Graphite/LiCoO2	Before storage at 70°C	Higher than without additive	[5]
PS + VC	Graphite/LiCoO2	Before storage at 70°C	Higher than with PS alone	[5]

Experimental Protocols



Detailed and standardized experimental procedures are crucial for the reliable evaluation of electrolyte additives. Below are outlines of typical methodologies employed in the cited research.

Electrolyte Preparation

- Baseline Electrolyte: A common baseline electrolyte consists of 1.0-1.2 M lithium hexafluorophosphate (LiPF6) salt dissolved in a mixture of organic carbonate solvents. A typical solvent blend is ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 weight ratio.
- Additive Incorporation: Sultone additives, such as 1,3-propane sultone (PS), are typically
 added to the baseline electrolyte at a concentration ranging from 0.5 to 3% by weight. The
 mixture is then stirred in an argon-filled glovebox until the additive is completely dissolved.

Cell Assembly

- Coin Cells (CR2032): Coin cells are widely used for initial screening of electrolyte additives due to their ease of assembly.
 - Procedure: In an argon-filled glovebox, the cell is assembled in the following order:
 negative electrode case, a lithium metal disc (or graphite anode), a microporous separator,
 the working electrode (e.g., NMC cathode), a stainless steel spacer, and a spring, followed
 by the positive electrode case. A specific volume of electrolyte (e.g., 20-40 μL) is added to
 the separator and electrodes. The cell is then sealed by crimping.[6][7][8]
- Pouch Cells: Pouch cells more closely represent the configuration of commercial batteries and are used for more advanced testing.
 - Procedure: Electrodes (e.g., NMC cathode and graphite anode) are stacked with separators in between. This stack is then placed in a laminated aluminum pouch. The electrolyte is injected into the pouch under vacuum, and the pouch is then sealed.

Electrochemical Testing

• Formation Cycles: Before performance evaluation, cells undergo a formation process, which typically involves one or two slow charge-discharge cycles (e.g., at a C/20 or C/10 rate). This



step is critical for the initial formation of a stable SEI layer.

- Cycling Performance: Cells are cycled at various C-rates (e.g., C/5, C/2, 1C) within a specific voltage window (e.g., 3.0-4.6 V for NMC/Li cells). The discharge capacity and coulombic efficiency are recorded for each cycle.[1]
- Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the impedance characteristics of the battery, providing insights into the properties of the SEI and charge transfer kinetics. Measurements are typically performed at a specific state of charge (SOC) over a frequency range (e.g., 100 kHz to 10 mHz) with a small AC amplitude (e.g., 5-10 mV).
 [9][10]
- Gas Analysis: In situ techniques like Online Electrochemical Mass Spectrometry (OEMS) can be employed to analyze the gaseous byproducts generated during battery operation, providing valuable information on electrolyte decomposition.[11][12]

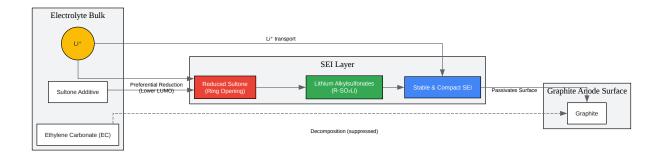
Signaling Pathways and Mechanisms

The beneficial effects of sultone additives are primarily attributed to their ability to form a stable and ionically conductive SEI layer on the anode surface and passivate the cathode surface at high potentials.

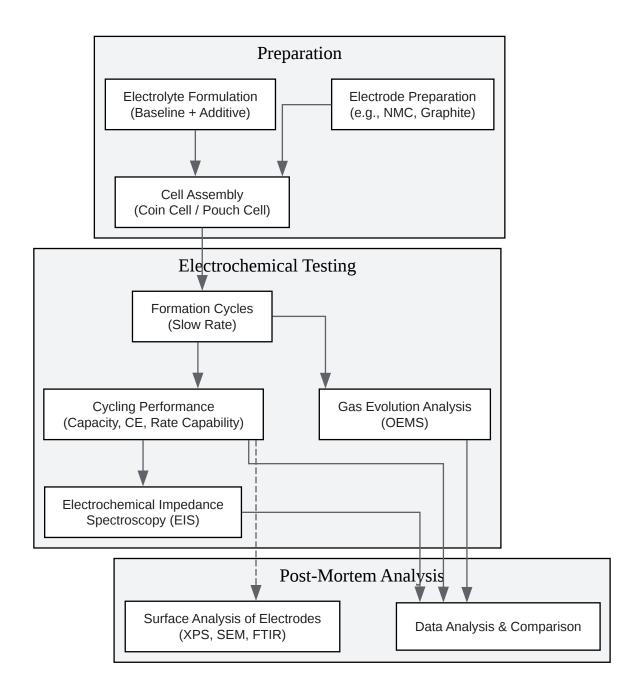
SEI Formation on the Anode

Sultones generally have a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the carbonate solvents in the electrolyte.[13] This allows them to be preferentially reduced on the anode surface during the initial charging cycles. The reduction of sultones leads to the opening of the sultone ring and the formation of lithium alkylsulfonates and other sulfurcontaining species.[11] These components contribute to a more stable and compact SEI layer compared to the one formed from the decomposition of carbonate solvents.









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